Iseganan
CAS No.: 257277-05-7
Cat. No.: VC21539030
Molecular Formula: C78H126N30O18S4
Molecular Weight: 1900.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 257277-05-7 |
---|---|
Molecular Formula | C78H126N30O18S4 |
Molecular Weight | 1900.3 g/mol |
IUPAC Name | (1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,30-bis(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide |
Standard InChI | InChI=1S/C78H126N30O18S4/c1-39(2)28-49(99-57(111)32-93-56(110)31-94-63(115)45(79)16-10-24-89-75(81)82)66(118)103-53-36-128-130-38-55(72(124)107-60(40(3)4)73(125)96-34-58(112)97-46(62(80)114)17-11-25-90-76(83)84)106-74(126)61(41(5)6)108-71(123)54-37-129-127-35-52(104-68(120)51(102-70(53)122)30-43-20-22-44(109)23-21-43)69(121)100-47(18-12-26-91-77(85)86)64(116)95-33-59(113)98-48(19-13-27-92-78(87)88)65(117)101-50(67(119)105-54)29-42-14-8-7-9-15-42/h7-9,14-15,20-23,39-41,45-55,60-61,109H,10-13,16-19,24-38,79H2,1-6H3,(H2,80,114)(H,93,110)(H,94,115)(H,95,116)(H,96,125)(H,97,112)(H,98,113)(H,99,111)(H,100,121)(H,101,117)(H,102,122)(H,103,118)(H,104,120)(H,105,119)(H,106,126)(H,107,124)(H,108,123)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-/m0/s1 |
Standard InChI Key | GUCYBPFJNGVFEB-XELKFLSISA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N |
SMILES | CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N |
Canonical SMILES | CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N |
Chemical Properties and Structure
Iseganan is characterized by its peptide structure, which contributes to its antimicrobial properties. As a synthetic protegrin analog, the compound was designed to optimize the natural antimicrobial properties of protegrins while enhancing stability and efficacy for clinical applications.
The compound is produced using solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to build the peptide chain. This synthesis method allows for precise control over the sequence and structure, enhancing the stability and efficacy of the final product. The industrial production involves large-scale SPPS, which is automated to ensure high yield and purity, with rigorous quality control measures to verify the sequence and structure.
Mechanism of Action
Iseganan exerts its antimicrobial effects through disruption of bacterial cell membranes. The peptide attaches to the lipid membranes of various pathogens, causing membrane disruption and subsequent cell death. This mechanism is particularly effective because:
-
It targets both Gram-negative and Gram-positive bacteria, as well as Candida albicans
-
The action is rapid, leading to quick elimination of pathogens
-
It has shown a low propensity for inducing resistance in treated bacterial populations
This mechanism of action differs from conventional antibiotics, which often target specific cellular processes such as protein synthesis or cell wall formation. The direct attack on cell membranes contributes to iseganan's broad-spectrum activity and reduced likelihood of resistance development .
Antimicrobial Activity Spectrum
Activity Against Bacteria
Iseganan demonstrates impressive broad-spectrum activity against numerous bacterial species. Research has shown that the compound is effective against both aerobic and anaerobic gram-positive and gram-negative bacteria . The minimum inhibitory concentrations (MICs) of iseganan vary across different bacterial species, as shown in the following table:
Bacterial Species | MIC Range (μM) |
---|---|
E. coli ATCC 25922 | 0.5 |
E. coli ML35p | 0.5 |
E. coli BW 25113 | 0.5 |
P. aeruginosa PAO1 | 8 |
P. aeruginosa ATCC 27853 | 4 |
A. baumannii | 0.5 |
K. pneumoniae ATCC 700603 | 4 |
S. aureus 209P | 2 |
S. aureus ATCC 29213 | 4 |
M. luteus B-1314 | 0.5 |
Table 1: Minimum Inhibitory Concentrations (MIC) of Iseganan Against Various Bacterial Species
Additional studies have reported MICs ranging from 0.13 to 64 μg/ml for gram-positive bacteria (including Streptococcus mitis, Streptococcus sanguis, Streptococcus salivarius, and Staphylococcus aureus) and from 0.06 to 8 μg/ml for gram-negative species (including Klebsiella, Escherichia, and Pseudomonas) .
Notably, iseganan exhibits rapid microbicidal activity against both log- and stationary-phase cultures of methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa. At concentrations near the MICs for these two organisms (4 and 2 μg/ml, respectively), iseganan reduced viability by more than 3 logs in less than 16 minutes . Similarly, at a concentration of 250 μg/ml, the compound effected a 4-log reduction of endogenous microflora in pooled human saliva within just 2 minutes .
Activity Against Fungi and Yeasts
Beyond its antibacterial properties, iseganan also demonstrates activity against fungi and yeasts . This broader spectrum of activity enhances its potential clinical applications, particularly in contexts where multiple types of pathogens may be present, such as in oral mucositis or ventilator-associated pneumonia .
Clinical Applications
Prevention of Oral Mucositis
The primary clinical application investigated for iseganan has been the prevention of oral mucositis in patients receiving stomatotoxic chemotherapy and radiation therapy . Oral mucositis represents a significant challenge in cancer treatment, causing severe pain, difficulty in eating and swallowing, and increasing the risk of systemic infections .
Clinical trials have shown that iseganan can reduce the occurrence of oral mucositis and ameliorate related symptoms such as mouth pain, throat pain, and difficulty swallowing in patients receiving stomatotoxic chemotherapy followed by hematopoietic stem cell transplantation . The compound's ability to rapidly reduce oral microbial loads contributes to its efficacy in this application .
Prevention of Ventilator-Associated Pneumonia
Ventilator-associated pneumonia (VAP) is a leading nosocomial infection in intensive care units, with rates ranging from 1 to more than 20 cases per 1,000 ventilator days . Given its significant antimicrobial properties, iseganan was investigated for potential use in preventing VAP through topical oral application .
The rationale for this application was based on iseganan's demonstrated ability to reduce total aerobic oral flora by more than 2 logs, with cumulative decreases seen over 5 days of dosing in a phase IIa study involving mechanically ventilated patients .
Treatment of Chronic Lung Infections
Another promising area of investigation for iseganan has been the treatment of chronic lung infections, particularly in patients with cystic fibrosis . The compound's broad-spectrum antimicrobial activity and stability make it a candidate for nebulization therapy targeting persistent lung infections that are common in this patient population .
Clinical Trial Results
Oral Mucositis Trials
Multiple clinical trials have evaluated iseganan for the prevention of oral mucositis, with mixed results:
Comparison with Other Antimicrobial Peptides
Iseganan belongs to a broader class of antimicrobial peptides but possesses several distinguishing characteristics. When compared to other antimicrobial peptides like natural protegrins, defensins, and cathelicidins, iseganan stands out due to its synthetic origin, which allows for precise control over its sequence and structure, enhancing its stability and efficacy.
A comparative analysis of the minimum inhibitory concentrations (MICs) of iseganan versus other protegrin analogs against various bacterial species revealed interesting patterns. For instance, when compared to the natural protegrin-1 (PG-1), iseganan showed similar efficacy against some gram-negative bacteria but was generally less effective against gram-positive bacteria :
Bacterial Species | PG-1 MIC (μM) | Iseganan MIC (μM) |
---|---|---|
E. coli ATCC 25922 | 0.5 | 0.5 |
E. coli ML35p | 0.25 | 0.5 |
E. coli BW 25113 | 0.125 | 0.5 |
P. aeruginosa PAO1 | 0.5 | 8 |
P. aeruginosa ATCC 27853 | 0.25 | 4 |
A. baumannii | 0.25 | 0.5 |
K. pneumoniae ATCC 700603 | 1 | 4 |
S. aureus 209P | 0.5 | 2 |
S. aureus ATCC 29213 | 1 | 4 |
M. luteus B-1314 | 0.25 | 0.5 |
Table 2: Comparison of Minimum Inhibitory Concentrations Between Protegrin-1 (PG-1) and Iseganan
An interesting finding from evolutionary studies showed that bacteria selected for resistance to iseganan demonstrated higher survival in host organisms compared to ancestral bacterial strains (pMCMC = 0.002) . This suggests potential adaptation mechanisms that could impact the long-term efficacy of the compound in clinical settings.
Future Perspectives
Despite the mixed results from clinical trials, iseganan continues to hold promise for certain applications. The compound's rapid bactericidal activity, broad antimicrobial spectrum, and favorable safety profile make it a candidate for further investigation in specific clinical contexts .
Potential future directions for iseganan research include:
-
Optimization of delivery methods for specific clinical applications
-
Combination therapies with other antimicrobial agents or treatments
-
Development of derivative compounds with enhanced properties
-
Investigation of additional clinical applications beyond those already studied
Recent advancements in antimicrobial peptide research, including studies on marsupial cathelicidins , may also provide new insights that could inform the continued development of iseganan and related compounds.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume